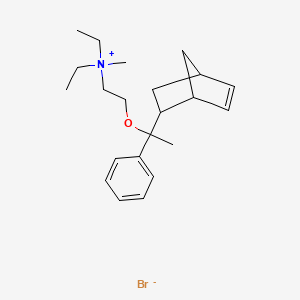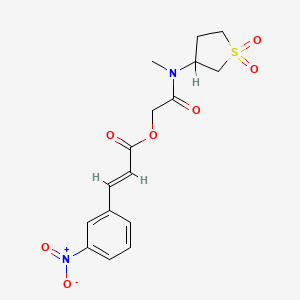
Orange G
Overview
Description
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye widely used in histology and various staining formulations. It typically appears as orange crystals or powder and is commonly available as a disodium salt. The compound is known for its vibrant orange color and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Orange G, also known as Acid Orange 10 or C.I. 16230, is a synthetic azo dye . It is primarily used in histology for various staining formulations . The primary targets of this compound are biological tissues, specifically keratinized cells , erythrocytes , and DNA molecules during electrophoresis .
Mode of Action
This compound interacts with its targets through a process called staining. In histology, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . During electrophoresis, this compound can be used as an electrophoretic color marker . It binds to the DNA molecules and allows scientists to monitor the process of agarose gel electrophoresis .
Biochemical Pathways
For instance, in the Papanicolaou stain, this compound is used to stain keratin, a structural protein found in skin cells . This suggests that this compound may interact with proteins and other biomolecules in cells, potentially affecting their structure and function.
Result of Action
The primary result of this compound’s action is the staining of specific cells or molecules, allowing them to be visualized more easily. For example, in histological staining, this compound can stain keratinized cells, making them stand out under the microscope . In electrophoresis, this compound can bind to DNA molecules, allowing scientists to monitor the progress of the electrophoresis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the staining action of this compound is pH-dependent, with the dye showing brilliant orange in neutral and acidic pH or red in pH greater than 9 . Additionally, the effectiveness of this compound in degrading organic pollutants in water treatment processes can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Orange G interacts with various biomolecules in the context of biochemical reactions. It is often used as an electrophoretic color marker to monitor the process of agarose gel electrophoresis . It runs approximately at the size of a 50 base pair (bp) DNA molecule, and polyacrylamide gel electrophoresis . This indicates that this compound can interact with DNA molecules during these processes.
Cellular Effects
The effects of this compound on cells are primarily observed in the context of staining procedures. For instance, it is used in the Papanicolaou stain to stain keratin . It is also a major component of the Alexander test for pollen staining . These staining procedures allow for the visualization of specific cellular structures and processes, indicating that this compound can influence cell function by enabling the detection and study of these elements.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interactions with biomolecules during staining procedures. As a dye, this compound binds to specific molecules, such as keratin in the Papanicolaou stain , allowing these molecules to be visualized under a microscope. The exact nature of these binding interactions is dependent on the specific staining procedure and the molecules being stained.
Subcellular Localization
The subcellular localization of this compound is also related to its use in staining procedures. For example, in the Papanicolaou stain, this compound is used to stain keratin, a structural protein that is found in various parts of the cell, including the cytoplasm and the cell membrane . Thus, the subcellular localization of this compound can vary depending on the molecules it is used to stain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Orange G is synthesized through a diazotization reaction followed by coupling with a naphthol derivative. The process involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol-6,8-disulfonic acid under alkaline conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The disodium salt form is typically obtained by neutralizing the dye with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Orange G undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The azo group in this compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Corresponding amines of the azo dye.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Orange G has a wide range of applications in scientific research, including:
Histology: Used as a staining agent in the Papanicolaou stain to stain keratin and in the Alexander test for pollen staining.
Electrophoresis: Serves as an electrophoretic color marker to monitor the process of agarose gel electrophoresis and polyacrylamide gel electrophoresis.
pH Indicator: Used as a pH indicator due to its color change properties in different pH environments.
Spectrophotometry: Employed as a complexing reagent in the spectrophotometric determination of various metal ions
Comparison with Similar Compounds
Acid Orange 7: Another azo dye with similar staining properties but different molecular structure.
Methyl Orange: A pH indicator with a similar azo group but different color change properties.
Congo Red: An azo dye used for staining amyloid proteins in histology.
Uniqueness of Orange G: this compound is unique due to its specific staining properties, particularly in histology and electrophoresis. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in various scientific applications. Additionally, its vibrant orange color and pH-dependent color change properties distinguish it from other similar compounds .
Properties
CAS No. |
1936-15-8 |
|---|---|
Molecular Formula |
C16H12N2NaO7S2 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
disodium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C16H12N2O7S2.Na/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;/h1-9,19H,(H,20,21,22)(H,23,24,25); |
InChI Key |
RPNUPWKGGIGYHK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
YELLOWISH-RED CRYSTALS OR LEAFLETS |
melting_point |
572 to 707 °F (decomposes) (NTP, 1992) |
| 1936-15-8 | |
physical_description |
C.i. acid orange 10 appears as orange microcrystals or powder. (NTP, 1992) |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
50 to 100 mg/mL at 74.3° F (NTP, 1992) GENERALLY INSOL IN ORGANIC SOLVENTS, BUT SLIGHTLY SOL IN ETHANOL & CELLOSOLVE Solubility in water = 80 mg/ml, in ethanol = 3 mg/ml, in methyl Cellosolve(monomethyl ether of ethylene glycol) = 40 mg/ml. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C.I. Orange G; C.I. 16230; NSC 10450; NSC-10450; NSC10450; Egacid Orange GG; Amacid Crystal Orange; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)
![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)


![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)



